4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide
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Overview
Description
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide is a complex organic compound that features a benzisothiazole moiety linked to a piperazine ring, which is further connected to a benzyl group and an oxobutanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide typically involves multi-step procedures. One common route includes the initial formation of the benzisothiazole ring, followed by the introduction of the piperazine moiety. The final steps involve the attachment of the benzyl group and the oxobutanamide chain. Reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide involves its interaction with specific molecular targets, primarily dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which is crucial in the treatment of psychiatric disorders. The pathways involved include the inhibition of dopamine reuptake and antagonism of serotonin receptors, leading to altered neurotransmission and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ziprasidone: A compound with a similar benzisothiazole-piperazine structure, used as an antipsychotic agent.
Lurasidone: Another benzisothiazole derivative with applications in treating schizophrenia and bipolar depression.
BMY 13859-1: A benzisothiazole-piperazine derivative under investigation for its antipsychotic properties.
Uniqueness
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzisothiazole ring with a piperazine moiety and an oxobutanamide chain allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C22H24N4O2S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-benzyl-4-oxobutanamide |
InChI |
InChI=1S/C22H24N4O2S/c27-20(23-16-17-6-2-1-3-7-17)10-11-21(28)25-12-14-26(15-13-25)22-18-8-4-5-9-19(18)29-24-22/h1-9H,10-16H2,(H,23,27) |
InChI Key |
RJGSVHBDPNXCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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